![molecular formula C11H10N2OS2 B3484367 2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B3484367.png)
2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide
Overview
Description
2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide is a chemical compound with the CAS Number: 58351-19-2 . It has a molecular weight of 218.28 .
Molecular Structure Analysis
The molecular structure of 2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR . For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including “2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide”, have been found to exhibit antimicrobial activity . They have been used in the development of drugs like sulfathiazole, which is a short-acting sulfa drug .
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs like Ritonavir . These drugs are used in the treatment of HIV/AIDS .
Antifungal Activity
Compounds containing thiazole moieties have been used in the development of antifungal drugs like Abafungin . These drugs are used to treat fungal infections .
Anticancer Activity
Thiazole derivatives have been used in the development of anticancer drugs . For example, Tiazofurin is a cancer treatment drug that contains a thiazole moiety . Additionally, novel 2-(4-aryl-1H-1,2,3-triazol-1-yl)-N-{4-[2-(thiazol-2-yl)benzo[d]thiazol-6-yl]phenyl}acetamide derivatives have been synthesized and tested for their anticancer activity .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been used in the development of drugs that target the neurodegenerative disease .
Antihypertensive Activity
Thiazole derivatives have been used in the development of antihypertensive drugs . These drugs are used to treat high blood pressure .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . They have been used in the development of drugs that combat oxidative stress .
Hepatoprotective Activity
Thiazole derivatives have shown hepatoprotective activities . They have been used in the development of drugs that protect the liver from damage .
Future Directions
The future directions for research on 2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide could include further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the diverse biological activities of thiazole derivatives, there may be potential for 2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide in pharmaceutical applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to induce their biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific targets . For example, some thiazole derivatives can affect the pathways related to inflammation, tumor growth, and microbial infections .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c12-10(14)7-16-11-13-9(6-15-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBLDJJROKDZIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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